Cas no 2229647-07-6 (3-fluoro-4-(2-nitroethenyl)pyridine)

3-fluoro-4-(2-nitroethenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-4-(2-nitroethenyl)pyridine
- 2229647-07-6
- EN300-1817102
-
- インチ: 1S/C7H5FN2O2/c8-7-5-9-3-1-6(7)2-4-10(11)12/h1-5H/b4-2+
- InChIKey: JECNXVRQBSGWCW-DUXPYHPUSA-N
- ほほえんだ: FC1C=NC=CC=1/C=C/[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 168.03350557g/mol
- どういたいしつりょう: 168.03350557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
3-fluoro-4-(2-nitroethenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1817102-0.5g |
3-fluoro-4-(2-nitroethenyl)pyridine |
2229647-07-6 | 0.5g |
$535.0 | 2023-09-19 | ||
Enamine | EN300-1817102-10.0g |
3-fluoro-4-(2-nitroethenyl)pyridine |
2229647-07-6 | 10g |
$4360.0 | 2023-06-03 | ||
Enamine | EN300-1817102-2.5g |
3-fluoro-4-(2-nitroethenyl)pyridine |
2229647-07-6 | 2.5g |
$1089.0 | 2023-09-19 | ||
Enamine | EN300-1817102-0.25g |
3-fluoro-4-(2-nitroethenyl)pyridine |
2229647-07-6 | 0.25g |
$513.0 | 2023-09-19 | ||
Enamine | EN300-1817102-5.0g |
3-fluoro-4-(2-nitroethenyl)pyridine |
2229647-07-6 | 5g |
$2940.0 | 2023-06-03 | ||
Enamine | EN300-1817102-1.0g |
3-fluoro-4-(2-nitroethenyl)pyridine |
2229647-07-6 | 1g |
$1014.0 | 2023-06-03 | ||
Enamine | EN300-1817102-0.1g |
3-fluoro-4-(2-nitroethenyl)pyridine |
2229647-07-6 | 0.1g |
$490.0 | 2023-09-19 | ||
Enamine | EN300-1817102-0.05g |
3-fluoro-4-(2-nitroethenyl)pyridine |
2229647-07-6 | 0.05g |
$468.0 | 2023-09-19 | ||
Enamine | EN300-1817102-10g |
3-fluoro-4-(2-nitroethenyl)pyridine |
2229647-07-6 | 10g |
$2393.0 | 2023-09-19 | ||
Enamine | EN300-1817102-1g |
3-fluoro-4-(2-nitroethenyl)pyridine |
2229647-07-6 | 1g |
$557.0 | 2023-09-19 |
3-fluoro-4-(2-nitroethenyl)pyridine 関連文献
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
3-fluoro-4-(2-nitroethenyl)pyridineに関する追加情報
Professional Introduction to 3-Fluoro-4-(2-nitroethenyl)pyridine (CAS No. 2229647-07-6)
3-Fluoro-4-(2-nitroethenyl)pyridine, with the chemical formula C₉H₆FN₂O₂, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2229647-07-6, has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The presence of both fluoro and nitro functional groups in its molecular structure imparts distinct reactivity and pharmacological characteristics, making it a valuable intermediate in synthetic chemistry.
The< strong>fluorosubstituent at the 3-position of the pyridine ring enhances the metabolic stability and lipophilicity of the molecule, which are critical factors in drug design. In contrast, the< strong>nitroethenylmoiety at the 4-position introduces electrophilic centers that can participate in various chemical transformations, including nucleophilic additions and cyclizations. These features make 3-fluoro-4-(2-nitroethenyl)pyridine a versatile building block for constructing more complex pharmacophores.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated heterocycles in drug development. Compounds containing fluorine atoms are known to exhibit improved pharmacokinetic properties, such as enhanced bioavailability and reduced susceptibility to metabolic degradation. The< strong>fluorogroup in 3-fluoro-4-(2-nitroethenyl)pyridine contributes to these desirable attributes, making it a preferred choice for medicinal chemists seeking to optimize their drug candidates.
The< strong>nitroethenyl moiety in this compound also plays a crucial role in its reactivity and potential biological activity. Nitroaromatic compounds have long been recognized for their therapeutic potential, and modifications of these structures have led to the development of several FDA-approved drugs. The nitro group can be reduced to an amine, which can then be further functionalized to introduce additional pharmacological targets. This versatility makes 3-fluoro-4-(2-nitroethenyl)pyridine a valuable tool for exploring new drug candidates.
In recent years, there has been growing interest in the use of computational methods to predict the biological activity of small molecules. Virtual screening techniques have been employed to identify potential hits from large libraries of compounds, including those derived from 3-fluoro-4-(2-nitroethenyl)pyridine. These computational approaches have accelerated the drug discovery process by allowing researchers to prioritize compounds based on their predicted binding affinity and pharmacokinetic properties.
The synthesis of 3-fluoro-4-(2-nitroethenyl)pyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by nitration and subsequent functional group modifications. Advances in synthetic methodologies have enabled the efficient preparation of this compound on both laboratory and industrial scales, facilitating its use in pharmaceutical research.
The pharmacological profile of 3-fluoro-4-(2-nitroethenyl)pyridine has been explored in several preclinical studies. These studies have demonstrated its potential as a scaffold for developing drugs targeting various diseases, including cancer and inflammatory disorders. The< strong>fluorogroup enhances binding interactions with biological targets, while the< strong>nitroethenylmoiety allows for further structural modifications to optimize potency and selectivity.
The role of fluorine in modulating drug metabolism has been extensively studied. Fluorinated compounds often exhibit reduced metabolic clearance, leading to prolonged half-lives and improved therapeutic efficacy. The< strong>fluorosubstituent in 3-fluoro-4-(2-nitroethenyl)pyridine is expected to contribute to these metabolic advantages, making it an attractive candidate for drug development.
In conclusion, 3-fluoro-4-(2-nitroethenyl)pyridine (CAS No. 2229647-07-6) is a promising compound with significant potential in pharmaceutical research. Its unique structural features, including the< strong>fluoroand< strong>nitroethenylmoieties, make it a valuable intermediate for synthesizing novel therapeutic agents. Recent advancements in synthetic chemistry and computational drug design have further enhanced its utility as a building block for drug discovery efforts aimed at treating various diseases.
2229647-07-6 (3-fluoro-4-(2-nitroethenyl)pyridine) 関連製品
- 56985-88-7(1,1'-Biphenyl, 2-fluoro-4-iodo-)
- 1417744-82-1((1R,3R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid)
- 1423031-20-2(1-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride)
- 534-59-8(Butylmalonic acid)
- 1955520-30-5(3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid)
- 1955522-68-5(1-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride)
- 745802-71-5(N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,6-dichloropyridine-2-carboxamide)
- 1423029-62-2(2-(3-chlorophenyl)methoxyethan-1-amine hydrochloride)
- 2228447-05-8(1-({4H,5H,6H-cyclopentabthiophen-2-yl}methyl)cyclopropane-1-carboxylic acid)
- 2227696-70-8(rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid)